molecular formula C8H12N2O2 B180565 Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 15803-27-7

Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B180565
CAS No.: 15803-27-7
M. Wt: 168.19 g/mol
InChI Key: NFKJSKVAOLQEDS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different tautomeric forms and reactivity profiles, making it a valuable scaffold in synthetic and medicinal chemistry .

Properties

IUPAC Name

ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)6(3)9-10-7/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKJSKVAOLQEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577320
Record name Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15803-27-7
Record name Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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